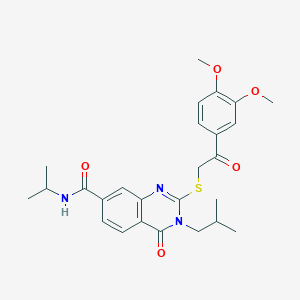

![molecular formula C12H13N3OS B2573085 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-49-5](/img/structure/B2573085.png)

2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, which include 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, can be achieved through various methods. These include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis

The molecular structure of 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one is characterized by a pyridotriazine core with a cyclopentylsulfanyl group attached. Triazines and tetrazines, which are part of its structure, are common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules .Chemical Reactions Analysis

Triazines and tetrazines, including 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Applications De Recherche Scientifique

Synthesis and Heterocyclic Analogues

Research has explored the synthesis of various heterocyclic analogues involving compounds structurally related to 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one. For instance, intramolecular cycloaddition/retro cycloaddition reactions have been applied to synthesize unsymmetrical 2,2′-bipyridine and 2-benzofuropyrazin-2-ylpyridine analogues, highlighting the versatility of triazine derivatives in creating complex heterocyclic structures (Branowska, 2004). Furthermore, a novel one-step cyclocondensation process has been developed to synthesize pyridyl-substituted 1,3,5-triazines from 4H-pyrido[1,3]oxazin-4-ones, demonstrating efficient pathways to access diverse triazine compounds (Le Falher et al., 2014).

Advances in Triazine Syntheses

Triazines, including derivatives similar to 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, have been extensively studied for their applications in N-heterocycle synthesis, natural product preparation, and bioorthogonal chemistry. The inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions of triazines have been highlighted as a powerful method in synthesizing a wide range of heterocycles and studying biomolecules in chemical biology (Zhang et al., 2021).

Drug Delivery Applications

The structural framework of 2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one is relevant in the context of drug delivery. Studies have demonstrated the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, where triazine compounds facilitated the formation of host-guest systems, potentially enhancing the cytotoxicity of encapsulated compounds against cancer cells (Mattsson et al., 2010).

Propriétés

IUPAC Name |

2-cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c16-12-14-11(17-9-5-1-2-6-9)13-10-7-3-4-8-15(10)12/h3-4,7-9H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOOKHNHGGGDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)

![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2573007.png)

![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)

![2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B2573012.png)

![N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2573015.png)

![Benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2573017.png)

methanone](/img/structure/B2573019.png)

![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2573020.png)

![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2573024.png)